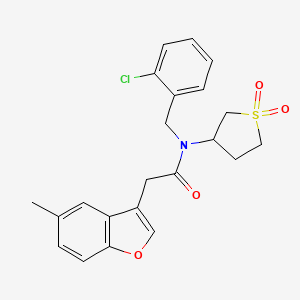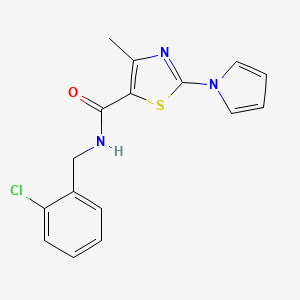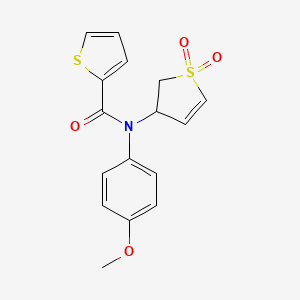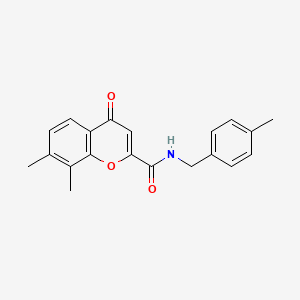![molecular formula C22H20ClN3O2 B11409944 N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide](/img/structure/B11409944.png)
N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities . This particular compound is of interest due to its potential therapeutic properties and its unique chemical structure, which combines a benzimidazole core with a furan carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole nucleus can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form benzimidazole N-oxides.
Reduction: The nitro group on the benzimidazole can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield benzimidazole N-oxides, while reduction of the nitro group can produce benzimidazole amines .
Scientific Research Applications
N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with biopolymers in the living system, allowing it to exert various biological effects . The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: A benzimidazole derivative with anticancer properties.
6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole: A potent TRPV1 antagonist.
Uniqueness
N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide is unique due to its combination of a benzimidazole core with a furan carboxamide moiety, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H20ClN3O2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2/c23-17-7-3-6-16(14-17)15-26-19-9-2-1-8-18(19)25-21(26)11-4-12-24-22(27)20-10-5-13-28-20/h1-3,5-10,13-14H,4,11-12,15H2,(H,24,27) |
InChI Key |
VZSMBNHAWSYBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate](/img/structure/B11409868.png)


![7-benzyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11409879.png)

![2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B11409883.png)

![1-(4-chlorophenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11409899.png)
![(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide](/img/structure/B11409907.png)
![4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11409911.png)

![5-methyl-1-[2-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione](/img/structure/B11409922.png)


